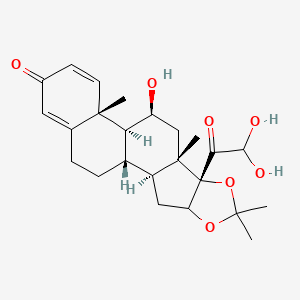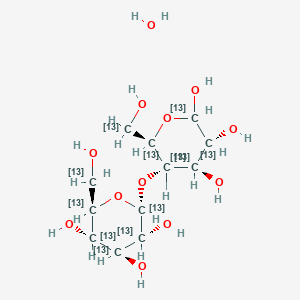
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate, also known as uric acid sodium salt, is a compound with the molecular formula C5H5N4NaO3S. It is a sodium salt derivative of uric acid, which is a naturally occurring purine derivative found in the body. Uric acid sodium salt is known for its role in the metabolism of purines and its involvement in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate typically involves the reaction of uric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where uric acid is dissolved in water and sodium hydroxide is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of uric acid sodium salt.
Industrial Production Methods
In industrial settings, the production of uric acid sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient mixing to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The sodium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions involving cation exchange can be carried out using various salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its role in purine metabolism and its effects on biological systems.
Medicine: Research on uric acid sodium salt includes its potential therapeutic applications and its involvement in diseases such as gout.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate involves its interaction with various molecular targets and pathways. The compound acts as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. It also plays a role in the regulation of purine metabolism and can influence cellular processes through its effects on enzyme activity and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Uric Acid: The parent compound of uric acid sodium salt, involved in purine metabolism.
Allopurinol: A structural analog used as a medication to reduce uric acid levels.
Xanthine: Another purine derivative with similar chemical properties.
Uniqueness
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity characteristics compared to its parent compound, uric acid. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H3N4NaO2S |
|---|---|
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate |
InChI |
InChI=1S/C5H4N4O2S.Na/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1/i1+1,3+1,4+1; |
Clave InChI |
FBZDNRGBUFLQEP-XRNBZBNOSA-M |
SMILES isomérico |
C12=NC(=O)N[13C](=[13C]1N[13C](=O)N2)[S-].[Na+] |
SMILES canónico |
C12=C(NC(=O)N=C1NC(=O)N2)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


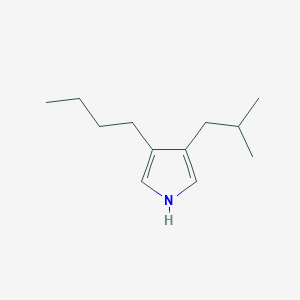
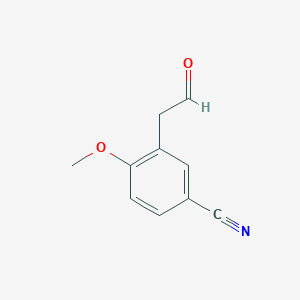
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)

![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)
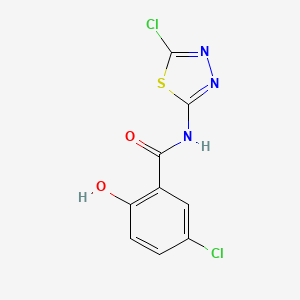

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
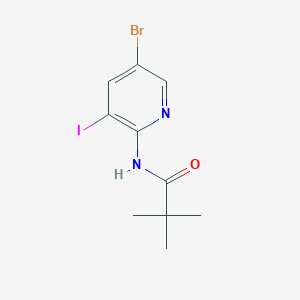
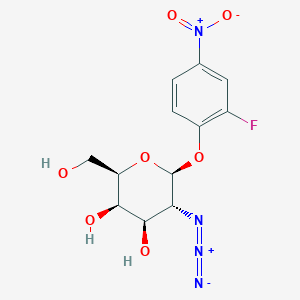
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

